4-Bromo-2-(3-fluorophenyl)pyrimidine
Overview
Description
4-Bromo-2-(3-fluorophenyl)pyrimidine is a chemical compound characterized by a bromine atom and a fluorophenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-fluorophenyl)pyrimidine typically involves halogenation reactions. One common method is the bromination of 2-(3-fluorophenyl)pyrimidine using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(3-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Pyrimidinylamine derivatives.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
4-Bromo-2-(3-fluorophenyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and interactions with biomolecules.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-(3-fluorophenyl)pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
2-bromo-4-fluoropyrimidine
4-bromo-2-fluoropyrimidine
2-bromo-5-fluoropyrimidine
4-bromo-3-fluoropyrimidine
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Properties
IUPAC Name |
4-bromo-2-(3-fluorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-9-4-5-13-10(14-9)7-2-1-3-8(12)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBYHKXDGJAGJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290567 | |
Record name | 4-Bromo-2-(3-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76128-72-8 | |
Record name | 4-Bromo-2-(3-fluorophenyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76128-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(3-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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